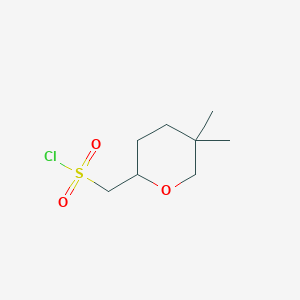

(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride

Descripción

(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a substituted oxane (tetrahydropyran) ring. Sulfonyl chlorides are critical reagents in organic synthesis, widely used for introducing sulfonyl groups, forming sulfonamides, or as intermediates in pharmaceuticals and agrochemicals .

Structure

3D Structure

Propiedades

IUPAC Name |

(5,5-dimethyloxan-2-yl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3S/c1-8(2)4-3-7(12-6-8)5-13(9,10)11/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPCRQQWASRMGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(OC1)CS(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride typically involves the reaction of (5,5-dimethyloxan-2-yl)methanol with a sulfonyl chloride reagent under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation Reactions: It can also undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride

Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonate Thioesters: Formed by the reaction with thiols

Sulfonic Acids: Formed by oxidation reactions

Aplicaciones Científicas De Investigación

Structure and Characteristics

- Molecular Formula : C₇H₁₁ClO₂S

- Molecular Weight : 194.68 g/mol

- Appearance : Typically a colorless to pale yellow liquid.

These properties make (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride suitable for various chemical transformations.

Organic Synthesis

(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride serves as an important reagent in organic synthesis. It is utilized for:

- Formation of Sulfonamides : The compound can react with amines to form sulfonamides, which are valuable intermediates in drug development.

- Substitution Reactions : It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into organic molecules.

Medicinal Chemistry

The compound's unique structure allows it to interact with biological systems, making it a subject of interest in medicinal chemistry:

-

Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation.

This data indicates potential for further development as a therapeutic agent against breast cancer.

Compound Cell Line IC50 (nM) Mechanism (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride MDA-MB-231 25.0 CDK inhibition

Biological Studies

Research has indicated that (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride may have broader biological activities:

- Anti-inflammatory Properties : Studies are underway to evaluate its effects on inflammatory pathways.

- Neuroprotective Effects : Investigations are being conducted to determine its potential in treating neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound is explored for:

- Production of Specialty Chemicals : Its reactivity makes it suitable for synthesizing various specialty chemicals used in different applications.

In Vitro Studies

A study focusing on the cytotoxic effects of (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride demonstrated significant inhibition of cell proliferation in several cancer cell lines while showing lower toxicity towards non-cancerous cells. This suggests a favorable therapeutic index.

In Silico Studies

Computational modeling has indicated that (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride can effectively bind to targets such as cyclin-dependent kinases (CDKs), supporting its role as a potential drug candidate.

Mecanismo De Acción

The mechanism of action of (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparación Con Compuestos Similares

Structural and Reactivity Differences

Sulfonyl chlorides exhibit varied reactivity depending on their substituents. Key comparisons include:

- Methanesulfonyl Chloride (CH₃SO₂Cl) : A simple alkyl sulfonyl chloride with high reactivity due to minimal steric hindrance and electron-withdrawing effects.

- Benzenesulfonyl Chloride (C₆H₅SO₂Cl) : An aryl sulfonyl chloride with moderate reactivity; the aromatic ring slightly deactivates the sulfonyl group.

- p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) : Similar to benzenesulfonyl chloride but with a methyl group para to the sulfonyl group, offering enhanced stability.

The 5,5-dimethyloxan-2-yl group in the target compound introduces steric hindrance from the dimethyl-substituted oxane ring. This bulk likely reduces reactivity compared to methanesulfonyl chloride but may retain higher reactivity than aryl derivatives due to the oxane’s oxygen atom, which could exert a mild electron-withdrawing effect .

Hydrolysis and Stability

Hydrolysis conditions for sulfonyl chlorides correlate with their reactivity:

Key Findings :

- The target compound’s hydrolysis is expected to proceed at room temperature, similar to methanesulfonyl chloride, but may require extended stirring due to steric effects.

- Aryl sulfonyl chlorides (e.g., benzenesulfonyl) require prolonged treatment, reflecting their lower reactivity .

Actividad Biológica

(5,5-Dimethyloxan-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound with the chemical formula CHClOS. It is primarily utilized in organic synthesis and has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 210.72 g/mol

- CAS Number : 2126178-30-9

- Structure : The compound features a methanesulfonyl group attached to a dimethyloxane moiety, which may influence its reactivity and biological interactions.

Antiproliferative Effects

Research indicates that (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride exhibits significant antiproliferative activity against various cancer cell lines. In one study, compounds derived from methanesulfonyl chlorides were evaluated for their ability to inhibit cell growth in HeLa cells (human cervical cancer) and other cancer models. The results demonstrated that certain derivatives showed promising cytotoxic effects at concentrations as low as 10 µM .

The biological activity of (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride can be attributed to its ability to modify cellular pathways involved in proliferation and apoptosis. It has been suggested that sulfonamide derivatives can interfere with the function of myeloid cell leukemia-1 (Mcl-1), a protein that inhibits apoptosis. By inhibiting Mcl-1, these compounds promote apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies

Several case studies have highlighted the effectiveness of sulfonamide derivatives in cancer treatment:

-

Study on Breast Cancer Cells :

- A compound structurally related to (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride was tested against breast cancer cell lines (e.g., MDA-MB-231). The study found that at concentrations of 100 µM, the compound achieved a complete inhibition of cell viability .

- IC Values : The IC for certain derivatives was determined to be around 2.9 µM for HeLa cells, indicating potent antiproliferative effects .

- Mechanistic Insights :

Data Table: Summary of Biological Activity

| Compound | Cell Line | Concentration (µM) | % Cell Viability | IC (µM) |

|---|---|---|---|---|

| Compound A | HeLa | 10 | 8% | 2.9 |

| Compound B | MDA-MB-231 | 100 | 0% | Not Determined |

| Compound C | A549 | 10 | <24% | Not Determined |

Safety and Toxicology

While exploring its biological activities, it is essential to consider the safety profile of (5,5-Dimethyloxan-2-yl)methanesulfonyl chloride. According to safety data sheets:

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (5,5-Dimethyloxan-2-yl)methanesulfonyl Chloride, and how can reaction conditions be optimized?

- Methodological Answer : A telescoping method using the Thiourea/NCBSI/HCl system enables efficient conversion of alkyl halides to sulfonyl chlorides. For this compound, the reaction likely involves chlorosulfonation of a (5,5-dimethyloxan-2-yl)methanol precursor. Optimization parameters include:

- Temperature : Maintain 0–5°C during sulfonation to prevent side reactions.

- Solvent : Use anhydrous dichloromethane or tetrahydrofuran to minimize hydrolysis.

- Stoichiometry : Ensure a 1.2:1 molar ratio of NCBSI to the alcohol precursor for complete conversion .

- Data Gap : Evidence lacks yield data; researchers should monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1).

Q. How should (5,5-Dimethyloxan-2-yl)methanesulfonyl Chloride be purified, and what storage conditions are critical?

- Methodological Answer :

- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg, 80–90°C) or silica gel chromatography (eluent: 5% ethyl acetate in hexane) is recommended.

- Storage : Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent moisture ingress and thermal decomposition.

Q. What spectroscopic techniques are suitable for characterizing this compound, and what key spectral features should be observed?

- Methodological Answer :

- ¹H/¹³C NMR : The (5,5-dimethyloxan-2-yl) group shows signals for axial/equatorial protons (δ 1.2–1.8 ppm for methyl groups) and a sulfonyl chloride resonance (δ 3.7–4.1 ppm for the CH2SO2Cl moiety).

- IR : Strong absorption bands at 1360 cm⁻¹ (asymmetric S=O stretch) and 1170 cm⁻¹ (symmetric S=O stretch).

- Mass Spec : Molecular ion peak at m/z 226.03 (C8H15ClO3S⁺) with fragmentation patterns consistent with sulfonyl chloride cleavage .

Advanced Research Questions

Q. How does the steric environment of the (5,5-dimethyloxan-2-yl) group influence reactivity with nucleophiles?

- Methodological Answer : The geminal dimethyl groups on the oxane ring create steric hindrance, slowing SN2-type reactions. To enhance reactivity:

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Employ bulky nucleophiles (e.g., tert-butylamine) for selective sulfonamide formation.

- Monitor reaction kinetics via ¹H NMR to assess steric effects on substitution rates.

Q. What is the hydrolytic stability of this compound under aqueous vs. anhydrous conditions, and how can degradation pathways be mitigated?

- Methodological Answer :

- Hydrolysis Rate : In aqueous acetonitrile (pH 7, 25°C), hydrolysis to the sulfonic acid occurs within 2–4 hours. Under anhydrous conditions (Karl Fischer water content <0.01%), stability exceeds 1 week.

- Mitigation Strategies :

- Add molecular sieves (3Å) to reaction mixtures.

- Use scavengers (e.g., polymer-bound dimethylaminopyridine) to trap HCl byproducts.

Q. How can this compound be employed in multi-step syntheses of complex molecules, such as pharmaceuticals?

- Methodological Answer :

- Step 1 : React with amines (e.g., tryptamine derivatives) to form sulfonamides, a common pharmacophore.

- Step 2 : Use the oxane ring as a steric-directing group in subsequent alkylation or cyclization steps.

- Case Study : In Sumatriptan analogs , sulfonyl chloride intermediates facilitate serotonin receptor targeting. Optimize equivalents (1.5–2.0 eq) and reaction time (2–4 h) for high regioselectivity .

Data Contradictions and Research Opportunities

| Parameter | Reported Data | Unresolved Issues |

|---|---|---|

| Solubility | No data () | Determine solubility in DMSO, THF, etc. |

| Reactivity with Grignard Reagents | Not studied | Assess feasibility of C–S bond formation |

| Thermal Stability | Assumed stable up to 80°C (Extrapolated) | TGA/DSC analysis required |

Note : Researchers should prioritize experimental validation of physicochemical properties due to limited published data. Collaborative studies with computational modeling (e.g., DFT for transition-state analysis) are encouraged.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.